(5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
“(5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” is an organic compound that belongs to the class of diazinane derivatives These compounds are characterized by a diazinane ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” typically involves the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors, such as diamines and diketones, under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step may involve a substitution reaction where a suitable chlorinated aromatic compound is reacted with the diazinane ring.
Addition of the 2,4-dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Formation of the sulfanylidene group:
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as Lewis acids can enhance the reaction rate and selectivity.
Control of temperature and pressure: Maintaining optimal temperature and pressure conditions can improve the efficiency of the synthesis.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“(5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Researchers can investigate the compound’s potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug development: The compound may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Material science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “(5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-diazinane-4,6-dione
- (5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-oxo-1,3-diazinane-4,6-dione
Properties
IUPAC Name |
(5E)-1-(3-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S/c1-25-14-7-6-11(16(10-14)26-2)8-15-17(23)21-19(27)22(18(15)24)13-5-3-4-12(20)9-13/h3-10H,1-2H3,(H,21,23,27)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONIEAUPQBONEK-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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